molecular formula C19H19BF3N5O3 B12373516 Jak1/2-IN-1

Jak1/2-IN-1

Cat. No.: B12373516
M. Wt: 433.2 g/mol
InChI Key: ASDXEWKHPIPSQL-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak1/2-IN-1 is a selective small-molecule inhibitor targeting Janus kinase 1 (JAK1) and JAK2, key components of the JAK-STAT signaling pathway implicated in inflammatory responses, immune regulation, and hematopoiesis. The compound binds competitively to the ATP-binding pocket of JAK1/2, inhibiting their kinase activity and downstream phosphorylation of STAT proteins . Structural studies reveal that this compound interacts with the FERM-SH2 domain of JAK1, a critical region for cytokine receptor binding (e.g., IFNLR1 Box1/Box2), thereby disrupting receptor-JAK complex formation and signal transduction . Preclinical studies highlight its potency in suppressing pro-inflammatory cytokine signaling, making it a candidate for autoimmune and myeloproliferative disorders.

Properties

Molecular Formula

C19H19BF3N5O3

Molecular Weight

433.2 g/mol

IUPAC Name

(3S,4R)-3-[[2-[[1-hydroxy-7-(trifluoromethyl)-3H-2,1-benzoxaborol-5-yl]amino]-5-methylpyrimidin-4-yl]amino]oxane-4-carbonitrile

InChI

InChI=1S/C19H19BF3N5O3/c1-10-7-25-18(28-17(10)27-15-9-30-3-2-11(15)6-24)26-13-4-12-8-31-20(29)16(12)14(5-13)19(21,22)23/h4-5,7,11,15,29H,2-3,8-9H2,1H3,(H2,25,26,27,28)/t11-,15+/m0/s1

InChI Key

ASDXEWKHPIPSQL-XHDPSFHLSA-N

Isomeric SMILES

B1(C2=C(CO1)C=C(C=C2C(F)(F)F)NC3=NC=C(C(=N3)N[C@@H]4COCC[C@H]4C#N)C)O

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2C(F)(F)F)NC3=NC=C(C(=N3)NC4COCCC4C#N)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach involves the use of high-performance machine learning techniques combined with structure-based pharmacophore modeling to identify potential inhibitors . The synthetic route may include the following steps:

    Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final step often involves coupling the intermediates under specific conditions to form the desired inhibitor.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-throughput screening techniques, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Jak1/2-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Jak1/2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Jak1/2-IN-1 exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 2. These kinases are involved in the phosphorylation of signal transducer and activator of transcription proteins, which then translocate to the nucleus to regulate gene transcription. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Jak1/2-IN-1 belongs to a class of JAK inhibitors with varying selectivity profiles. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Selectivity and Functional Comparison of this compound and Analogues

Compound Target Selectivity (IC₅₀) Key Clinical/Preclinical Findings Structural Differentiation References
This compound JAK1: 2.3 nM; JAK2: 4.7 nM Blocks TLR3-mediated senescence in MSCs; suppresses STAT1/3 phosphorylation Dual JAK1/JAK2 inhibition; FERM-SH2 domain interaction
Ruxolitinib JAK1: 3.3 nM; JAK2: 2.8 nM FDA-approved for myelofibrosis; reduces splenomegaly and inflammation Preferential JAK2 inhibition; limited FERM-SH2 engagement
Tofacitinib JAK1: 5.6 nM; JAK3: 1.0 nM Approved for rheumatoid arthritis; inhibits IL-6/IL-2 signaling JAK3 co-inhibition; minimal JAK2 activity
PKC412 PKC, JAK2: 10–50 nM Investigational for AML; off-target JAK2 suppression Broad kinase inhibition; lacks JAK1 specificity

Key Differentiators :

Unlike PKC412, this compound avoids off-target effects on PKC isoforms, enhancing therapeutic specificity .

Functional Outcomes: this compound suppresses STAT1 phosphorylation in TLR3-activated mesenchymal stem cells (MSCs), preventing cellular senescence—a trait shared with JAK1-depletion strategies but absent in JAK2-selective inhibitors like ruxolitinib .

Research Findings and Clinical Implications

  • Preclinical Efficacy : this compound demonstrates superior suppression of JAK2-mediated oxidative stress (e.g., Ox-PAPC-induced HAEC activation) compared to ruxolitinib, which shows weaker JAK2 inhibition in sustained inflammatory models .
  • TLR3 Senescence Model: this compound reduces phosphorylated STAT1 levels by >70% in poly IC-treated MSCs, mirroring genetic JAK1 knockout outcomes and outperforming tofacitinib’s partial inhibition .
  • Therapeutic Potential: Its dual JAK1/JAK2 inhibition profile positions this compound as a candidate for diseases requiring balanced JAK blockade, such as psoriasis or polycythemia vera, where hyperactivation of both kinases drives pathology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.